![molecular formula C23H24N2O5 B2359420 Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-91-0](/img/structure/B2359420.png)
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylanilino group, which suggests the presence of an aniline derivative, and several ester groups, which are common in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the types of functional groups present .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure and Analysis: Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied for its crystal structure. The compound exhibits a nearly planar oxoquinoline unit and perpendicular acetate substituent. In the crystal, weak hydrogen bonds and π–π interactions contribute to a three-dimensional network structure, which may have implications for material science applications (Filali Baba et al., 2019).
Therapeutic Research and Inhibition Studies
- Inhibition of Transcription Factors: The compound has been identified as a potent inhibitor of Steroidogenic Factor 1 (SF-1), a nuclear receptor. This discovery could aid in developing new therapeutic agents targeting diseases related to SF-1 deregulation (Madoux et al., 2008).
Corrosion Inhibition Studies
- Corrosion Inhibition: Research on quinoxalines, including ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, demonstrates their effectiveness as corrosion inhibitors for copper in nitric acid. Quantum chemical parameters reveal a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Cytotoxic Activity Analysis
- Cytotoxic Activity Against Cancer Cells: The compound has been evaluated for its cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, revealing moderate effectiveness. This suggests potential use in cancer research and drug development (Nguyen et al., 2019).
Molecular Docking and Bioactivity Studies
- Molecular Docking and Bioactivity: The compound shows potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer development. This makes it a valuable agent for anti-cancer studies (Riadi et al., 2021).
Antimicrobial Activity Research
- Antimicrobial Activity: The compound's derivatives have been synthesized and evaluated for antimicrobial properties, indicating potential application in developing new antibacterial and antifungal agents (Desai et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-16-8-10-17(11-9-16)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)30-15-22(27)29-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWUWIRZPQGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

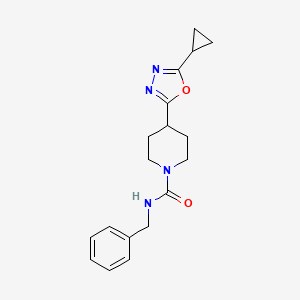
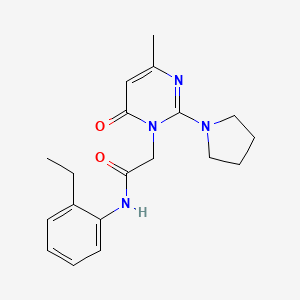

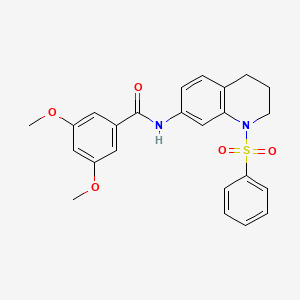
![2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2359345.png)
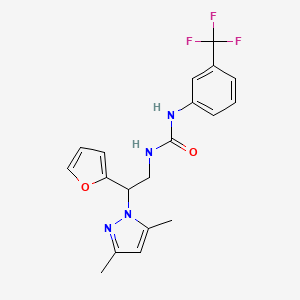
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
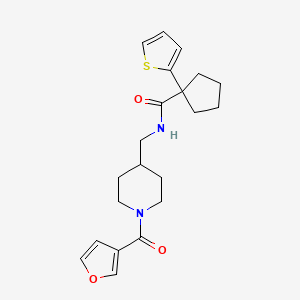

![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

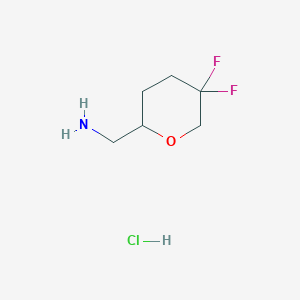
![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)